molecular formula C20H22O5 B14669953 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate CAS No. 50649-69-9

4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate

Cat. No.: B14669953
CAS No.: 50649-69-9
M. Wt: 342.4 g/mol
InChI Key: RFEUAKCQGNEFOF-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate is an organic compound with a complex structure that includes both methoxycarbonyl and pentyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(methoxycarbonyl)phenylboronic acid and 4-(pentyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through its functional groups. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyloxy group can enhance the compound’s lipophilicity, facilitating its passage through lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)phenyl 4-(butyloxy)benzoate
  • 4-(Methoxycarbonyl)phenyl 4-(hexyloxy)benzoate
  • 4-(Methoxycarbonyl)phenyl 4-(octyloxy)benzoate

Uniqueness

4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility and melting point. This makes it particularly suitable for certain applications where these properties are critical .

Properties

CAS No.

50649-69-9

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C20H22O5/c1-3-4-5-14-24-17-10-6-16(7-11-17)20(22)25-18-12-8-15(9-13-18)19(21)23-2/h6-13H,3-5,14H2,1-2H3

InChI Key

RFEUAKCQGNEFOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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